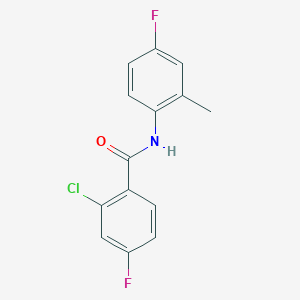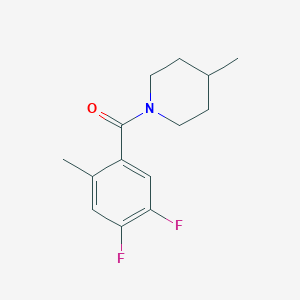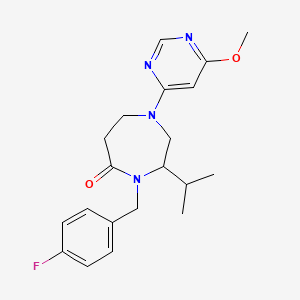
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine, also known as MMPP, is a synthetic compound that belongs to the class of piperidine derivatives. MMPP has been studied for its potential applications in the field of medicinal chemistry, particularly as a potential drug candidate for the treatment of various diseases. In
作用机制
The mechanism of action of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes and proteins involved in various cellular processes. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer's disease. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function.
实验室实验的优点和局限性
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been shown to exhibit activity against various diseases, making it a potential drug candidate. However, there are also limitations to using N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects.
未来方向
There are several future directions for the study of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine. One direction is to further investigate its mechanism of action. This will help to better understand how it exhibits its activity against various diseases. Another direction is to optimize its activity and selectivity for specific disease targets. This will help to develop more effective drug candidates. Additionally, the potential use of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine as a diagnostic tool for various diseases can also be explored.
合成方法
The synthesis of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine involves the reaction of 4-methoxyaniline and 2-methyl-2-phenylpropanoic acid to form the intermediate, N-(4-methoxyphenyl)-2-methyl-2-phenylpropanamide. This intermediate is then reacted with piperidine in the presence of a catalyst to form N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine. The synthesis of N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been optimized to yield high purity and yield.
科学研究应用
N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(4-methoxyphenyl)-1-(2-methyl-2-phenylpropanoyl)-3-piperidinamine has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer's disease.
属性
IUPAC Name |
1-[3-(4-methoxyanilino)piperidin-1-yl]-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,17-8-5-4-6-9-17)21(25)24-15-7-10-19(16-24)23-18-11-13-20(26-3)14-12-18/h4-6,8-9,11-14,19,23H,7,10,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZLHKJQKJFZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-1-{[3-(methylsulfonyl)phenyl]sulfonyl}piperidine](/img/structure/B5401979.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5401984.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![4-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5402001.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)

![1-[(2-anilino-5-pyrimidinyl)carbonyl]-3-[(dimethylamino)methyl]-3-piperidinol](/img/structure/B5402033.png)

![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![N-allyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5402063.png)